OPC-21268

概要

説明

OPC-21268は、バソプレシンV1受容体の非ペプチドアンタゴニストです。これは、水バランスと血圧の調節に重要な役割を果たすホルモンであるアルギニンバソプレシンの作用を阻害する能力で知られています。 This compoundは、高血圧、心不全、脳浮腫などの状態における潜在的な治療用途について研究されています .

科学的研究の応用

OPC-21268 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of vasopressin receptor antagonists.

Biology: this compound is used to investigate the role of vasopressin in various physiological processes, such as water balance and blood pressure regulation.

Medicine: The compound has potential therapeutic applications in treating conditions like hypertension, heart failure, and brain edema. .

Industry: This compound is used in the development of new pharmaceuticals targeting vasopressin receptors

作用機序

OPC-21268は、バソプレシンV1受容体に競合的に結合することにより作用を発揮し、それによりアルギニンバソプレシンの作用をブロックします。この阻害は、バソプレシンが血管収縮効果を発揮することを防ぎ、血圧と水分の貯留の低下につながります。 This compoundの分子標的には、血管平滑筋細胞と中枢神経系に位置するバソプレシンV1受容体が含まれます .

類似化合物の比較

This compoundは、経口バイオアベイラビリティを可能にする非ペプチド構造により、バソプレシン受容体アンタゴニストの中で独特です。類似の化合物には以下が含まれます。

SR-49059: 同様の治療用途を持つ別の非ペプチドバソプレシンV1受容体アンタゴニスト。

コニバプタン: 低ナトリウム血症の治療に使用されるデュアルバソプレシンV1およびV2受容体アンタゴニスト。

This compoundは、バソプレシンV1受容体に対する特異性と、血管性脳浮腫を軽減する有効性により際立っています .

生化学分析

Biochemical Properties

OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between this compound and the vasopressin V1 receptor is characterized by competitive antagonism .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to decrease vasoconstrictor responses to arginine vasopressin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, this compound prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by this compound in a dose- and time-dependent manner . The effect of this compound lasts for more than 8 hours at certain dosages .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in spontaneously hypertensive rats, this compound has been shown to produce hypotensive effects . At higher doses, this compound has been reported to significantly reduce brain water content in both hemispheres .

Transport and Distribution

Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .

準備方法

OPC-21268の合成には、重要な中間体の調製から始まるいくつかの段階が含まれます。合成経路には、一般的に以下の段階が含まれます。

キノリンオン核の形成: これは、適切な前駆体の環化により、キノリンオン構造を形成します。

ピペリジン環の付加: ピペリジン環は、求核置換反応と還元を含む一連の反応によって導入されます。

アセトアミド基の導入: 最終段階は、中間体を無水酢酸でアシル化してアセトアミド基を形成することです.

This compoundの工業的生産方法は、収率と純度を最適化し、有害な試薬や条件の使用を最小限に抑えるように設計されています。 これらの方法には、多くの場合、精製と特性評価のために高速液体クロマトグラフィー(HPLC)が使用されます .

化学反応の分析

OPC-21268は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化してさまざまな酸化生成物を形成できます。

還元: 還元反応は、分子の官能基を変修するために使用できます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む広範囲の科学研究への応用があります。

類似化合物との比較

OPC-21268 is unique among vasopressin receptor antagonists due to its nonpeptide structure, which allows for oral bioavailability. Similar compounds include:

SR-49059: Another nonpeptide vasopressin V1 receptor antagonist with similar therapeutic applications.

Conivaptan: A dual vasopressin V1 and V2 receptor antagonist used in the treatment of hyponatremia.

Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat conditions like autosomal dominant polycystic kidney disease

This compound stands out due to its specificity for the vasopressin V1 receptor and its effectiveness in reducing vasogenic brain edema .

特性

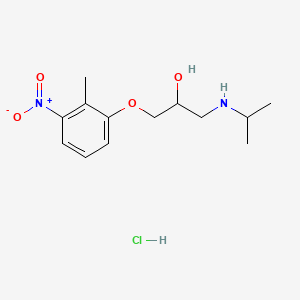

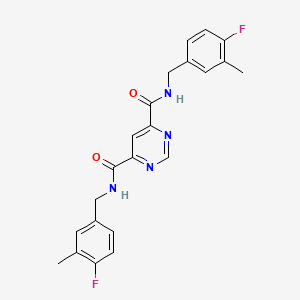

IUPAC Name |

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNUCNRMDYJBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927295 | |

| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131631-89-5 | |

| Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC 21268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPC-21268 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)